

Spectroscopic Profile of Benzene-1,3-disulfonamide: A Technical Guide

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Compound of Interest

Compound Name: **Benzene-1,3-disulfonamide**

Cat. No.: **B1229733**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Benzene-1,3-disulfonamide**. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of its chemical structure and comparison with closely related analogs. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of **Benzene-1,3-disulfonamide** in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Benzene-1,3-disulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **Benzene-1,3-disulfonamide**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~8.4	t	1H	H-2
~8.2	dd	2H	H-4, H-6
~7.8	t	1H	H-5
~7.5 (broad s)	s	4H	-SO ₂ NH ₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Benzene-1,3-disulfonamide**

Chemical Shift (δ , ppm)	Assignment
~145	C-1, C-3
~135	C-5
~130	C-2
~125	C-4, C-6

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **Benzene-1,3-disulfonamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretch (sulfonamide)
3100-3000	Medium	Aromatic C-H stretch
1600-1450	Medium to Weak	Aromatic C=C stretch
1350-1300	Strong	Asymmetric SO ₂ stretch
1180-1140	Strong	Symmetric SO ₂ stretch
~900	Medium	S-N stretch
850-750	Strong	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **Benzene-1,3-disulfonamide**

m/z	Ion
237.0	[M+H] ⁺
235.0	[M-H] ⁻
173.0	[M+H - SO ₂] ⁺
156.0	[M+H - SO ₂ NH] ⁺
92.0	[M+H - 2(SO ₂ NH ₂)] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Benzene-1,3-disulfonamide** in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

- Instrument Setup:
 - Tune and shim the NMR spectrometer to the appropriate frequency for ^1H and ^{13}C nuclei.
 - Set the temperature to 25 °C.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
 - A longer acquisition time and a higher number of scans will be necessary compared to ^1H NMR due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **Benzene-1,3-disulfonamide** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
- Spectral Acquisition:

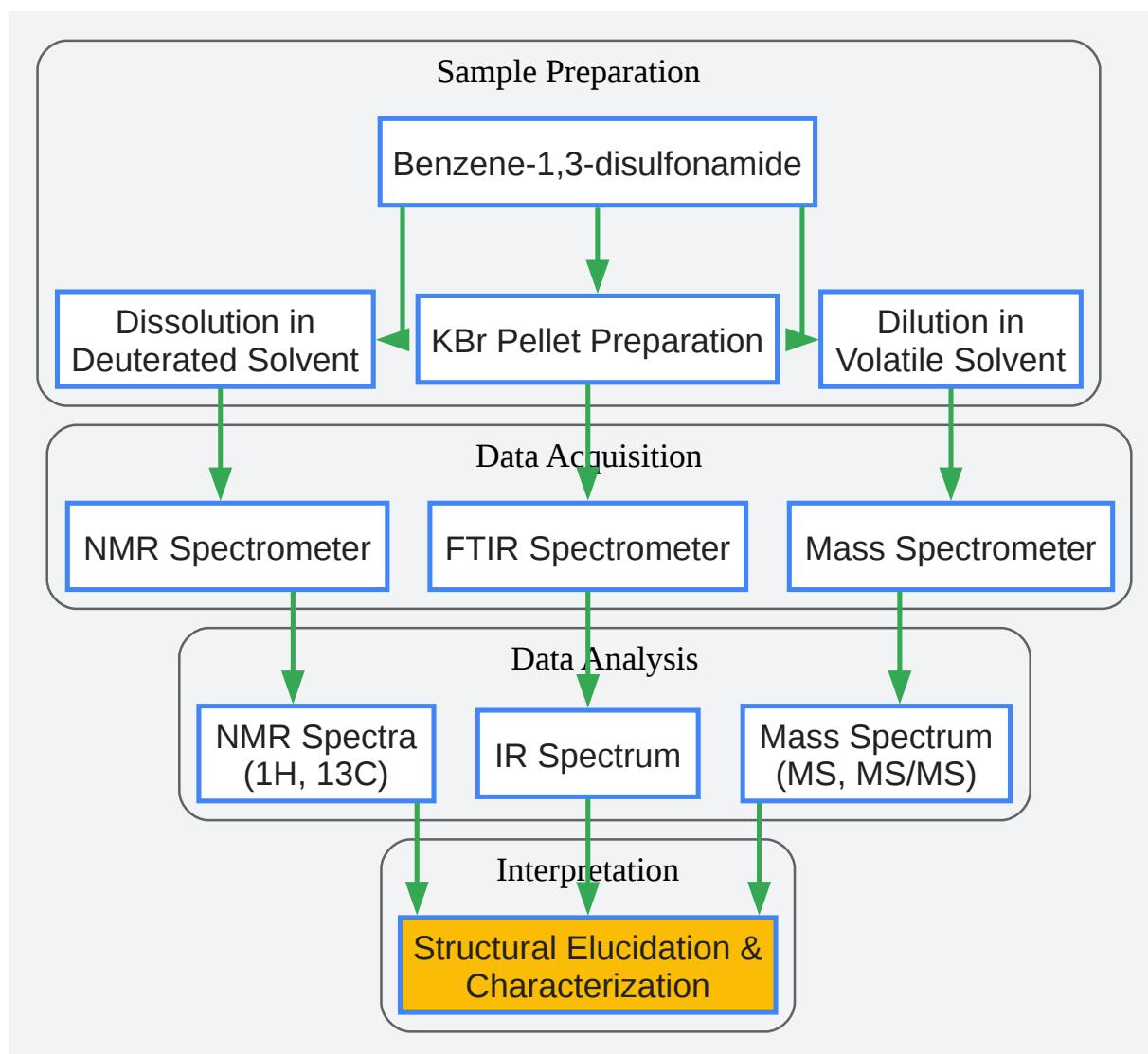
- Place the KBR pellet in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **Benzene-1,3-disulfonamide** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation (Electrospray Ionization - ESI):
 - Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
 - Set the ESI source parameters (e.g., spray voltage, capillary temperature) to optimize the ionization of the analyte.
- Mass Analysis:
 - Acquire the full scan mass spectrum in both positive and negative ion modes to observe the protonated ($[M+H]^+$) and deprotonated ($[M-H]^-$) molecular ions.
 - To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

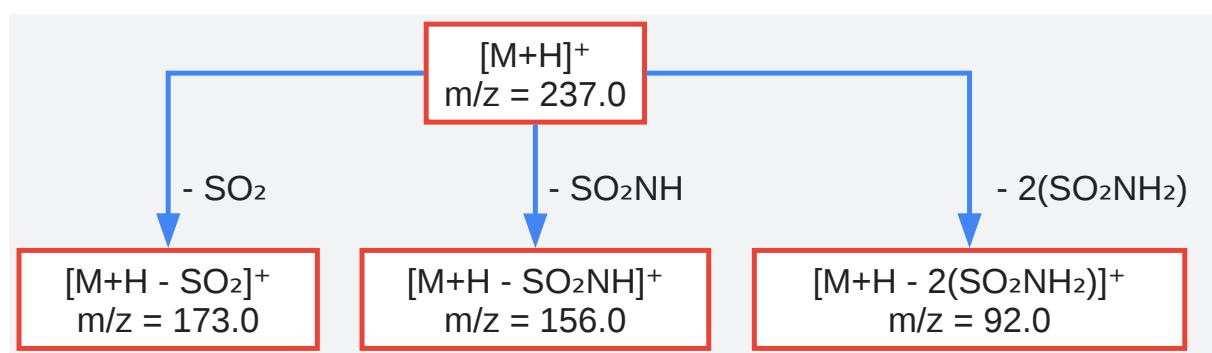
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the predicted fragmentation and NMR correlations for **Benzene-1,3-disulfonamide**.



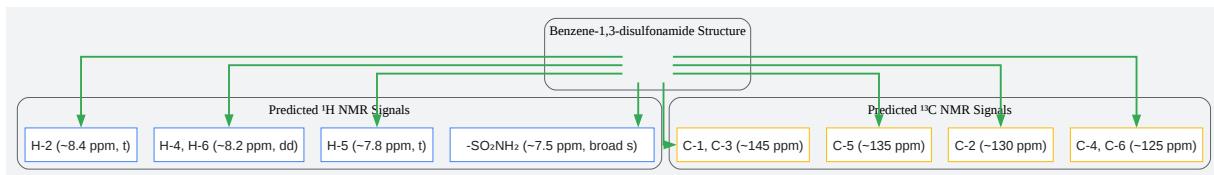
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Caption: General workflow for the spectroscopic analysis of **Benzene-1,3-disulfonamide**.



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Caption: Predicted mass spectrometry fragmentation pathway for **Benzene-1,3-disulfonamide**.

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Caption: Predicted NMR correlations for **Benzene-1,3-disulfonamide**.

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